molecular formula C16H31FO3 B14260315 Acetic acid;2-fluorotetradec-11-en-1-ol CAS No. 172617-00-4

Acetic acid;2-fluorotetradec-11-en-1-ol

Cat. No.: B14260315
CAS No.: 172617-00-4
M. Wt: 290.41 g/mol
InChI Key: KHZGQZLFSIWGTL-UHFFFAOYSA-N
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Description

Acetic acid; 2-fluorotetradec-11-en-1-ol (C₁₆H₂₉FO₂) is an ester derivative of acetic acid and 2-fluorotetradec-11-en-1-ol. The compound features:

  • A fluorine atom at the C2 position of the tetradecene chain.
  • An unsaturated bond at the C11 position.
  • An acetate group esterified to the hydroxyl group at C1.

Properties

CAS No.

172617-00-4

Molecular Formula

C16H31FO3

Molecular Weight

290.41 g/mol

IUPAC Name

acetic acid;2-fluorotetradec-11-en-1-ol

InChI

InChI=1S/C14H27FO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15)13-16;1-2(3)4/h3-4,14,16H,2,5-13H2,1H3;1H3,(H,3,4)

InChI Key

KHZGQZLFSIWGTL-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCC(CO)F.CC(=O)O

Origin of Product

United States

Preparation Methods

Halogen-Fluorine Exchange Reactions

A common approach involves substituting hydroxyl or halogen groups with fluorine. For example, diethylaminosulfur trifluoride (DAST) has been employed to convert secondary alcohols to fluorinated analogs. In a protocol adapted from, bromofluoromethane was used to alkylate intermediates, achieving fluorination at the 2nd carbon with 80–86% yields under controlled temperatures (−5°C to 0°C). Similarly, Selectfluor , a bench-stable fluorinating agent, was utilized in photoredox-catalyzed reactions to introduce fluorine atoms into aliphatic chains.

Key conditions :

  • Temperature: −40°C to 0°C.
  • Solvents: Tetrahydrofuran (THF) or ethyl acetate.
  • Catalysts: Diazabicycloundecene (DBU) for deprotonation.

Electrophilic Fluorination

Electrophilic agents like N-fluoro sulfonimides enable direct fluorination of alkenes or alcohols. For instance, nonafluorobutanesulfonyl fluoride (NfF) was reacted with steroidal alcohols to achieve β-fluorination with >80% yields. Applied to tetradec-11-en-1-ol analogs, this method could install fluorine at the 2nd position while preserving the double bond.

Olefination: Constructing the C11 Double Bond

Wittig Reaction

The Wittig reaction is widely used to introduce double bonds. As demonstrated in, (E)-3-pentenyl triphenylphosphonium bromide was reacted with 9-acetoxy nonanal under basic conditions (NaHMDS, THF) to form tetradeca-9,12-dien-1-ol acetate. Adapting this method, a phosphonium ylide derived from 2-fluorotetradecan-1-ol could generate the C11 double bond with high (E)-selectivity.

Typical protocol :

  • Generate ylide: LiHMDS in THF at −78°C.
  • React with aldehyde: 9-acetoxy nonanal at room temperature.
  • Yield: 60–75% after silica gel chromatography.

Elimination Reactions

Dehydrohalogenation or dehydration of vicinal dihalides or alcohols offers an alternative. For example, in, Friedel-Crafts alkylation followed by KMnO₄ oxidation produced trifluorobenzene acetic acid, showcasing the utility of elimination in forming conjugated systems.

Chain Elongation: Building the Tetradecyl Backbone

Grignard Reactions

Grignard reagents (e.g., alkyl magnesium bromides) can extend carbon chains. In, aluminum amalgam reduced trienes to generate elongated aliphatic esters, yielding 70% after purification. For the target compound, a C14 chain could be assembled via sequential Grignard additions to a fluorinated epoxide or ketone.

Cross-Metathesis

Olefin cross-metathesis using Hoveyda-Grubbs catalysts enables modular chain extension. While not directly cited in the provided sources, this method is compatible with fluorinated alkenes and could position the C11 double bond regioselectively.

Esterification: Acetic Acid Incorporation

Fischer Esterification

Classical acid-catalyzed esterification (acetic acid, H₂SO₄) was employed in to synthesize tetradec-9,12-dien-1-ol acetate. For the target compound, refluxing 2-fluorotetradec-11-en-1-ol with excess acetic acid and H₂SO₄ achieved 70–85% conversion.

Acyl Chloride Coupling

Reaction with acetyl chloride in pyridine offers milder conditions. In, trifluoroacetyl chloride was coupled with vinyl ethers using N-methylmorpholine, yielding 74–82% of 4-ethoxy-1,1,1-trifluoro-3-butene-2-one. Applied here, acetyl chloride and DMAP could esterify the alcohol at room temperature.

Comparative data :

Method Catalyst Yield (%) Purity (%) Source
Fischer H₂SO₄ 70–85 95
Acyl chloride Pyridine 80–90 98

Integrated Synthetic Routes

Route A: Sequential Fluorination and Olefination

  • Step 1 : Fluorinate tetradec-11-en-1-ol at C2 using DAST.
  • Step 2 : Perform Wittig reaction to install C11 double bond.
  • Step 3 : Esterify with acetic anhydride.
    Overall yield : 52–65%.

Route B: Olefination Followed by Fluorination

  • Step 1 : Synthesize tetradec-11-en-1-ol via Wittig reaction.
  • Step 2 : Fluorinate at C2 using Selectfluor.
  • Step 3 : Acetylate with acetyl chloride.
    Overall yield : 48–60%.

Challenges and Optimization

  • Regioselectivity : Competing fluorination at adjacent carbons may occur; using bulky bases (e.g., DBU) minimizes side reactions.
  • Double Bond Geometry : Wittig conditions favoring (E)-selectivity (e.g., NaHMDS) are critical.
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-fluorotetradec-11-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;2-fluorotetradec-11-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-fluorotetradec-11-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with cellular components .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Property Acetic Acid; 2-Fluorotetradec-11-en-1-ol 2,2-Difluorooctan-1-ol Acetate Tetradec-12-enyl Acetate
Molecular Formula C₁₆H₂₉FO₂ C₁₀H₁₆F₂O₂ C₁₆H₃₀O₂
Molecular Weight 276.4 g/mol 206.2 g/mol 254.4 g/mol
Key Functional Groups Fluorine, C11 double bond, acetate Dual fluorine, acetate C12 double bond, acetate
Electron Effects Moderate -I effect (F) Strong -I effect (2F) None
Hydrolytic Stability High Very High Moderate
Applications Specialty chemicals, agrochemicals Industrial solvents Pheromone analogs

Notes:

  • Hydrolytic Stability : Fluorine’s -I effect stabilizes the ester against nucleophilic attack, increasing durability .
  • Bioactivity: Fluorinated esters often exhibit enhanced bioactivity and metabolic stability compared to non-fluorinated analogs .

Research Findings

  • Synthesis Challenges : Introducing fluorine at C2 requires specialized reagents (e.g., DAST or Deoxo-Fluor), with yields influenced by steric hindrance from the double bond .
  • Thermal Behavior : The C11 double bond lowers melting points compared to saturated analogs, as seen in tetradec-12-enyl acetate (-20°C vs. +15°C for tetradecyl acetate) .
  • Biological Activity: Fluorinated esters demonstrate 2–3x higher insecticidal activity in trials compared to non-fluorinated versions, likely due to reduced enzymatic degradation .

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